

Navigating Bioconjugation: A Technical Guide to Boc-NH-PEG15-C1-acid

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Compound of Interest

Compound Name: *Boc-NH-PEG15-C1-acid*

Cat. No.: *B11936197*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development and bioconjugation, polyethylene glycol (PEG) linkers have emerged as indispensable tools. Their ability to enhance solubility, improve pharmacokinetic profiles, and provide a flexible scaffold for complex molecular architectures has made them central to the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on **Boc-NH-PEG15-C1-acid**, a heterobifunctional linker characterized by a Boc-protected amine, a 15-unit polyethylene glycol spacer, and a terminal carboxylic acid. While a specific CAS number for this molecule is not readily available in public databases, its chemical identity is well-defined by its structure and molecular formula.

This document provides a comprehensive overview of the technical specifications, supplier information, and detailed experimental protocols relevant to the application of **Boc-NH-PEG15-C1-acid** in research and development settings.

Core Compound Specifications

The fundamental properties of **Boc-NH-PEG15-C1-acid** are summarized below. This information is critical for accurate experimental design, reaction stoichiometry calculations, and analytical characterization.

Property	Value	Source
Chemical Name	tert-butyloxycarbonyl-amino-PEG15-carboxymethyl acid	N/A
Molecular Formula	C37H73NO19	[1]
Molecular Weight	835.97 g/mol	[1]
Appearance	White to off-white solid or viscous liquid	[2]
Solubility	Soluble in water and most organic solvents	[3]
Storage Conditions	-20°C, desiccated	[2]

Supplier Information

Boc-NH-PEG15-C1-acid is available from various chemical suppliers specializing in PEG linkers and reagents for bioconjugation. The following table lists some potential suppliers. It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Supplier	Product Name	Catalog Number
DC Chemicals	Boc-NH-PEG15-C1-acid	DC44286
MedchemExpress	Boc-NH-PEG15-C1-acid	HY-W019615

Experimental Protocols

The utility of **Boc-NH-PEG15-C1-acid** lies in its ability to undergo sequential and controlled conjugation reactions. The following protocols provide detailed methodologies for the activation of the carboxylic acid group for coupling to primary amines and the subsequent deprotection of the Boc group to reveal a free amine for further functionalization.

Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine

This protocol details the EDC/NHS-mediated activation of the terminal carboxylic acid of **Boc-NH-PEG15-C1-acid** and its subsequent conjugation to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).[2]

Materials:

- **Boc-NH-PEG15-C1-acid**
- Amine-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification system (e.g., Size-Exclusion Chromatography - SEC)

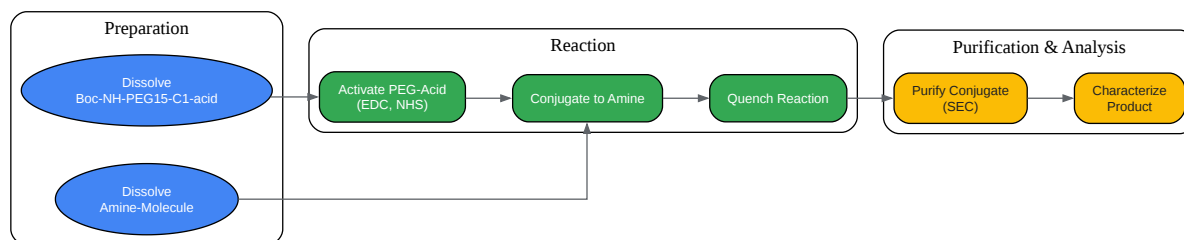
Procedure:

- Preparation of Reactants:
 - Dissolve the amine-containing molecule in Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).
 - In a separate tube, dissolve **Boc-NH-PEG15-C1-acid** (1.5-3 molar excess over the amine-containing molecule) in Activation Buffer.
- Activation of Carboxylic Acid:

- Add EDC (2-5 molar excess) and NHS (2-5 molar excess) to the **Boc-NH-PEG15-C1-acid** solution.
- Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.
- Conjugation Reaction:
 - Immediately add the activated **Boc-NH-PEG15-C1-acid** solution to the solution of the amine-containing molecule.
 - Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching the Reaction:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG linker.
- Purification of the Conjugate:
 - Purify the conjugate using a suitable chromatography method, such as SEC, to remove unreacted PEG linker, EDC, and NHS by-products.[4]
 - Monitor the elution profile (e.g., by measuring absorbance at 280 nm for proteins) and collect the fractions containing the purified conjugate.

Expected Yields:

Based on similar conjugation reactions, expected yields for the purified conjugate are typically in the range of 60-80%.[2]



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Fig. 1: Workflow for EDC/NHS-mediated conjugation.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the PEG-conjugated molecule to expose the primary amine for subsequent functionalization.[5]

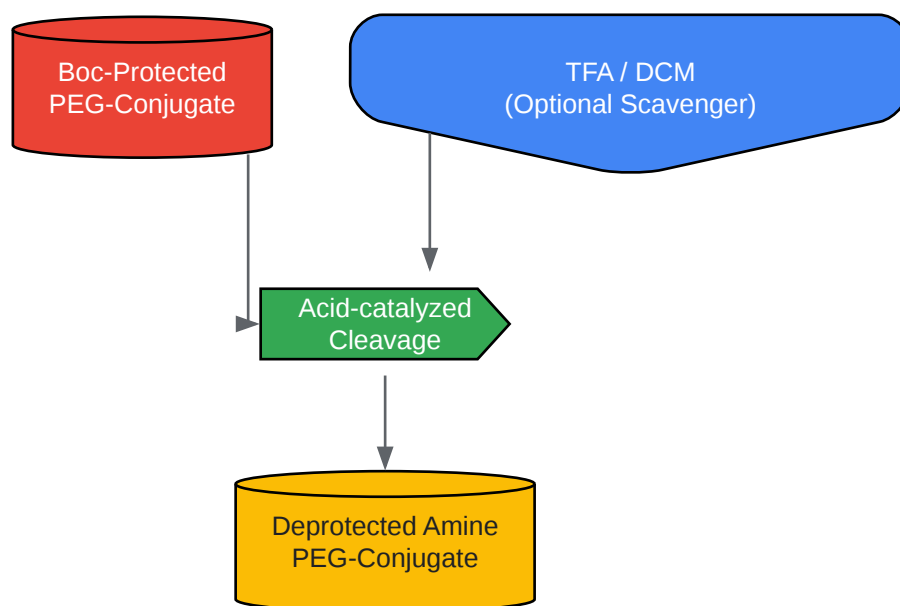
Materials:

- Boc-protected PEG conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Triisopropylsilane (TIS) (optional scavenger)
- Cold diethyl ether
- Nitrogen or argon gas

Procedure:

- Reaction Setup:

- Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in DCM. If the substrate is sensitive to acid-catalyzed side reactions, the addition of a scavenger like TIS (2-5% v/v) is recommended.
- Stir the reaction mixture at room temperature.
- Monitoring the Reaction:
 - Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC) to confirm the complete removal of the Boc group. This is typically observed as a mass decrease of 100.12 g/mol. The reaction is usually complete within 1-2 hours.
- Work-up:
 - Remove the TFA and DCM under a stream of nitrogen or argon gas, or by rotary evaporation.
 - To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene.
- Precipitation and Washing:
 - Precipitate the deprotected product by adding cold diethyl ether.
 - Centrifuge the mixture to pellet the product and decant the ether.
 - Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavenger by-products.
- Drying and Storage:
 - Dry the final deprotected product under vacuum.
 - Store the deprotected conjugate under appropriate conditions, typically at -20°C or -80°C, to prevent degradation.



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Fig. 2: Boc deprotection logical diagram.

Applications in Drug Development

The unique structural features of **Boc-NH-PEG15-C1-acid** make it a valuable tool in the synthesis of complex therapeutic agents. The orthogonal nature of the Boc-protected amine and the carboxylic acid allows for a stepwise and controlled assembly of multi-component systems.

- **PROTACs:** In the development of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The PEG spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.^{[6][7]}
- **Antibody-Drug Conjugates (ADCs):** **Boc-NH-PEG15-C1-acid** can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to a lysine residue on the antibody, and after deprotection, the amine can be coupled to the drug molecule. The hydrophilic PEG chain can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.

- **Peptide and Oligonucleotide Modification:** This linker is also suitable for modifying peptides and oligonucleotides to enhance their solubility, stability, and in vivo half-life. The controlled conjugation chemistry allows for site-specific modifications.

Conclusion

Boc-NH-PEG15-C1-acid is a versatile and powerful tool for researchers and scientists in the field of drug development and bioconjugation. Its well-defined structure, coupled with the robust and predictable reactivity of its terminal functional groups, enables the precise construction of complex biomolecules. The experimental protocols outlined in this guide provide a solid foundation for the successful implementation of this linker in a variety of research and development applications. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired outcome for specific molecules.

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